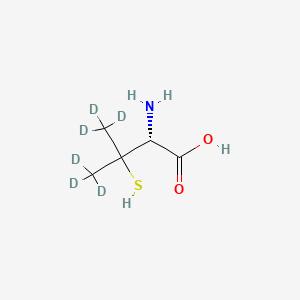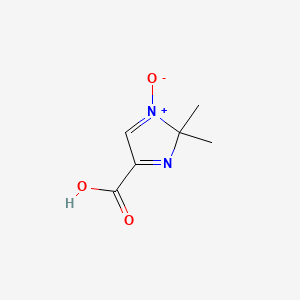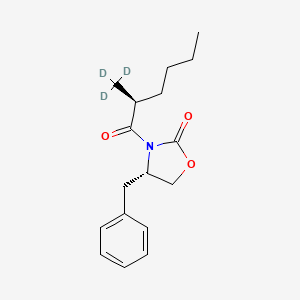
L-Penicillamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Penicillamine-d6 is a deuterated form of L-Penicillamine, a compound known for its chelating properties. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various analytical and research applications. The chemical name for this compound is ®-2-amino-3-mercapto-3-(methyl-d3)butanoic-4,4,4-d3 acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Penicillamine-d6 involves several steps:
Protection of Functional Groups: Acetone and ethyl formate are used to protect the sulfhydryl and amino groups in D-Penicillamine.
Racemization: The protected D-Penicillamine is racemized using acetic acid or a mixed solution of acetic acid and toluene to obtain a racemic mixture.
Hydrolysis: The racemic mixture is hydrolyzed with hydrochloric acid to produce N-formyl isopropyl-D,L-penicillamine hydrochloride.
Resolution: The racemic mixture is resolved using L-tartaric acid to obtain L-Penicillamine L-tartrate.
Deprotection: The L-Penicillamine L-tartrate is hydrolyzed by an organic base to yield L-Penicillamine.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of specialized equipment and controlled reaction conditions to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Penicillamine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: The thiol form of this compound is regenerated.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Penicillamine-d6 is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is used in research related to chelation therapy for heavy metal poisoning and Wilson’s disease.
Industry: It is used in quality control and regulatory compliance for pharmaceutical production
Mecanismo De Acción
L-Penicillamine-d6 exerts its effects primarily through chelation. It binds to heavy metals such as copper, lead, and mercury, forming stable complexes that are excreted from the body. The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparación Con Compuestos Similares
Similar Compounds
D-Penicillamine: The D-enantiomer of Penicillamine, used clinically for its chelating properties.
Cysteine: A naturally occurring amino acid with a similar thiol group.
Dimercaprol: Another chelating agent used for heavy metal poisoning.
Uniqueness
L-Penicillamine-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .
Propiedades
IUPAC Name |
(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-CWJIZBONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)


![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)

